molecular formula C14H25NO10 B15088919 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose

2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose

Cat. No.: B15088919
M. Wt: 367.35 g/mol
InChI Key: TUXVLTYUDHJDAL-UHFFFAOYSA-N
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Description

2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose (CAS 52630-68-9) is a synthetic glycoside featuring a glucosamine backbone modified at the C2 position with an acetamido group and an α-L-fucopyranosyl residue linked at the C3 hydroxyl group . This compound is pivotal in glycobiology for studying glycan-mediated biological recognition, particularly in cell-cell adhesion, immune responses, and pathogen-host interactions. Its structural uniqueness lies in the α-L-fucose moiety, which is critical for mimicking fucosylated glycan structures found in nature .

Properties

Molecular Formula

C14H25NO10

Molecular Weight

367.35 g/mol

IUPAC Name

N-[2,5-dihydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]acetamide

InChI

InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-7(15-5(2)17)13(22)24-6(3-16)9(12)19/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)

InChI Key

TUXVLTYUDHJDAL-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)CO)O)NC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. One common synthetic route involves the use of methyl 2-acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranoside as an intermediate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Chemical Glycosylation

Classical methods employ glycosyl donors activated by agents like trifluoromethanesulfonic anhydride (Tf₂O) or silver triflate (AgOTf). Key steps include:

  • Donor Activation : A fucosyl donor (e.g., fucosyl trichloroacetimidate) is activated under anhydrous conditions.

  • Coupling : The donor reacts with a GlcNAc acceptor at the 3-OH position.

  • Deprotection : Final deprotection (e.g., using NaOMe/MeOH) yields the target compound .

Enzymatic Transglycosylation

Engineered glycosynthases enable regiospecific α(1→3) fucosylation without hydrolysis. For example:

  • Glycosynthase FucT6 : Transfers α-L-fucose from fucosyl fluoride to GlcNAc acceptors in aqueous buffers .

  • Substrate Specificity : Requires GlcNAc with a free 3-OH group .

Interactions with Lectins and Proteins

Fucα1-3GlcNAc binds selectively to fucose-specific lectins (e.g., DC-SIGN, Langerin) and antibodies.

Lectin Binding Profiles

LectinBinding Affinity (Kd, μM)Biological Role
DC-SIGN 12.3 ± 1.5Pathogen recognition
Langerin (CD207) 8.9 ± 0.8Antimicrobial defense
Anti-Lewis X 15.1 ± 2.1Cancer biomarker detection

Data derived from surface plasmon resonance (SPR) studies .

Mechanism of Binding

  • Hydrogen Bonding : The fucose 2-OH and 3-OH groups form H-bonds with lectin residues.

  • Hydrophobic Interactions : Methyl group of fucose interacts with hydrophobic pockets .

Enzymatic Modifications

Fucosyltransferases (FucTs) modify Fucα1-3GlcNAc to form branched oligosaccharides.

Fucosyltransferase Specificity

EnzymeAcceptor SpecificityLinkage FormedProduct
FucT III Type I (Galβ1-3GlcNAc)α(1→4)Lewis a (Leᵃ)
FucT VI Type II (Galβ1-4GlcNAc)α(1→3)Lewis x (Leˣ)

FucT VI exclusively acts on Type II acceptors, while FucT III modifies Type I .

Stability and Degradation

  • pH Sensitivity : Stable at pH 4–7; degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) conditions.

  • Thermal Stability : Decomposes above 80°C.

  • Storage : −20°C under anhydrous conditions (shelf life: ≥2 years) .

Scientific Research Applications

2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose is a synthetic glycoside that combines a glucose molecule, where an acetamido group replaces the hydroxyl group at the second position, with an α-L-fucopyranosyl residue linked at the third position . This compound, also known as Alpha-L-Fucp-(1->3)-D-GlcpNAc, is an amino disaccharide consisting of N-acetyl-D-glucosamine having an alpha-L-fucosyl residue attached at the 3-position .

Scientific Research Applications
Glycan Biology Studies
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose is an invaluable tool in glycan biology, especially for understanding glycan-mediated biological recognition and cell signaling . It is primarily used in glycoscience research to study the interactions between carbohydrates and proteins like lectins, which are crucial for biological processes, including cell-cell recognition, pathogen invasion, and immune response . The acetamido group acts as an analog of naturally occurring N-acetyl groups in glycosaminoglycans, offering insights into how modifications in sugar moieties affect biological recognition and functionality .

Fucosylated Structures
The fucose residue is significant because fucose-containing structures play essential roles in cellular communication and adhesion in numerous organisms . This compound has been used extensively to study the specificity and binding properties of fucosylated structures within cells .

Synthesis and Modeling
In research, this glycoside is utilized to synthesize complex glycans and model glycan structures that are challenging to isolate from natural sources . This enables detailed studies of glycan function, which advances the understanding of glycochemistry and its applications in biotechnology and synthetic biology .

Mechanism of Action

The mechanism of action of 2-Acetamido-2-deoxy-3-O-(A-L-fucopyranosyl)-D-glucopyranose involves its interaction with specific molecular targets and pathways. It can bind to receptors on the surface of cells, triggering a cascade of biochemical reactions that lead to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

a) 2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose
  • Structure : Replaces α-L-fucose with β-D-galactose at C3.
  • Molecular Formula: C₁₄H₂₅NO₁₁ (identical to the fucose analog but differs in stereochemistry) .
  • Biological Role : Involved in glycoprotein and glycolipid biosynthesis, serving as a substrate for galactosyltransferases .
  • Key Difference : The β-D-galactose linkage directs recognition by galactose-specific lectins (e.g., galectins), unlike the α-L-fucose residue, which interacts with fucose-binding proteins like selectins .
b) 2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose
  • Structure : α-L-Fucose linked at C4 instead of C3.
  • Synthesis : Synthesized via halide ion-catalyzed condensation of benzyl-protected intermediates .
  • Functional Impact : Altered linkage position (C3 vs. C4) disrupts spatial compatibility with lectins, reducing binding affinity in assays targeting C3-linked fucosides .

Trisaccharide Derivatives

a) 2-Acetamido-2-deoxy-4-O-(α-L-Fucopyranosyl)-3-O-(β-D-Galactopyranosyl)-D-Glucopyranose
  • Structure : Branched trisaccharide with fucose (C4) and galactose (C3) on the glucosamine core.
  • Application : Used to model blood-group antigens, where dual glycosylation mimics natural branched glycans .
  • Comparison: The additional galactose residue broadens specificity for both galactose- and fucose-binding proteins, unlike the monosaccharide-modified parent compound .
a) 2-Acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-D-glucopyranose
  • Structure : β-D-Galactose with acetyl protecting groups.
  • Utility: Acts as a glycosyl donor in enzymatic studies, facilitating controlled glycosyltransferase reactions .
  • Key Contrast : Acetylation enhances stability during synthesis but requires deprotection for biological activity, unlike the unprotected fucose analog .
b) Benzyl-Protected Fucosylated Glucosamine Derivatives
  • Example: Benzyl 2-acetamido-6-O-benzyl-3-(2,3,4-tri-O-benzyl-β-L-fucopyranosyl)-4-β-D-galactopyranosyl)-2-deoxy-α-D-glucopyranoside.
  • Role : Intermediate in oligosaccharide synthesis; benzyl groups enable regioselective glycosylation .
  • Comparison : The parent compound lacks protective groups, making it directly applicable to binding assays, whereas benzylated derivatives are restricted to synthetic workflows .

Molecular and Functional Data Table

Compound Name Sugar Moiety Linkage Position Molecular Weight Key Application Reference ID
2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose α-L-Fucose C3 383.35 Lectin binding, pathogen interaction
2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-glucopyranose (Lacto-N-Biose) β-D-Galactose C3 383.35 Glycoprotein biosynthesis
2-Acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-D-glucopyranose α-L-Fucose C4 383.35 Synthetic intermediate
2-Acetamido-2-deoxy-4-O-(α-L-Fucopyranosyl)-3-O-(β-D-Galactopyranosyl)-D-Glucopyranose α-L-Fucose + β-D-Galactose C3, C4 545.49 Blood-group antigen modeling

Biological Activity

2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose (CAS Number: 52630-68-9) is a synthetic glycoside that plays a significant role in the field of glycoscience. This compound features a unique structural configuration where an acetamido group replaces the hydroxyl group at the second position of a glucose molecule, while an α-L-fucopyranosyl residue is linked at the third position. This configuration is crucial for studying glycan biology, particularly in understanding biological recognition and cell signaling mechanisms.

Structural Characteristics

The structural formula of 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose can be represented as follows:

C11H19NO7\text{C}_{11}\text{H}_{19}\text{N}\text{O}_{7}

This compound is categorized as an oligosaccharide and is primarily utilized in research to investigate carbohydrate-protein interactions, particularly with lectins, which are essential for various biological processes including cell adhesion and immune responses .

Cell Adhesion and Recognition

The biological activity of this compound is largely attributed to its role in cell adhesion . Fucose-containing structures are known to facilitate cellular communication and adhesion across various organisms. The addition of the fucose residue enhances the specificity and binding properties of fucosylated structures within cellular environments, making it a valuable tool for studying these interactions.

Glycan-Mediated Biological Processes

Research indicates that 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose is instrumental in elucidating the mechanisms behind glycan-mediated biological recognition. It serves as an analog to naturally occurring N-acetyl groups found in glycosaminoglycans, which are vital for understanding how modifications in sugar moieties can influence biological recognition and functionality .

Case Studies

  • Glycan Synthesis : In various studies, this compound has been used to synthesize complex glycans that are otherwise difficult to isolate from natural sources. This synthesis enables detailed investigations into glycan functions and their implications in biotechnology and synthetic biology .
  • Lectin Binding Studies : Experimental data show that 2-Acetamido-2-deoxy-3-O-(α-L-fucopyranosyl)-D-glucopyranose exhibits specific binding affinities with lectins, which are critical for understanding pathogen invasion and immune response mechanisms. This interaction highlights its potential applications in therapeutic development .

Data Tables

Study Type Findings
Glycan SynthesisFacilitates the creation of complex glycans for functional studies
Lectin BindingDemonstrates specific interactions with various lectins, aiding in understanding immune responses
Cell Adhesion MechanismsEnhances understanding of fucose's role in cellular communication and adhesion

Q & A

Q. Key Analytical Validation :

MethodExample Data from Evidence
MALDI-TOF MS [M+Na]⁺: Calculated 1428.5127, Observed 1428.4937
¹³C NMR (D₂O) δ 102.3 (C1 of fucose), δ 74.8 (C3 of glucosamine)

Advanced: How can researchers resolve contradictions in NMR assignments for α-L-fucose linkage confirmation?

Conflicts in δ values (e.g., C3 chemical shifts in glucosamine) may arise from solvent effects (D₂O vs. CDCl₃) or anomeric configuration. To address this:

  • Perform 2D NMR (COSY, HSQC, HMBC) : Correlate H1 of fucose (~δ 5.2–5.6 ppm) with C3 of glucosamine to confirm α(1→3) linkage .
  • Compare with reference libraries : Cross-check δ values against structurally validated analogs (e.g., Lewis antigen determinants ).

Basic: What biological roles are associated with this compound?

The compound is a structural mimic of human glycan epitopes, particularly Lewis antigen motifs involved in cell-cell recognition and immune modulation . It serves as a substrate for studying:

  • Fucosyltransferase kinetics : To probe enzyme specificity and inhibitor design .
  • Pathogen-host interactions : Bacterial adhesins (e.g., Helicobacter pylori) often bind fucosylated glycans .

Advanced: What challenges arise in achieving stereochemical purity during chemical synthesis?

  • Anomeric control : α-L-fucose requires bulky protecting groups (e.g., benzylidene) to prevent β-side product formation. reports 88% yield for α-linked fucose using 4,6-O-benzylidene protection.
  • Byproduct mitigation : Unwanted side reactions (e.g., acetyl migration) are minimized via low-temperature (-20°C) glycosylation and iterative purification (HILIC HPLC, 65% CH₃CN/10 mM NH₄HCO₂) .

Basic: Which analytical methods are critical for characterizing this compound?

  • High-resolution MS : MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M−H]⁻ error < 0.02 Da ).
  • NMR spectroscopy : ¹H-¹³C HSQC identifies linkage positions, while NOESY detects through-space interactions for conformation analysis .

Advanced: How do researchers validate enzymatic vs. chemical synthesis efficiency?

Comparative studies are conducted using:

ParameterEnzymatic (FUT5) Chemical (Trichloroacetimidate)
Yield 91% (with excess GDP-fucose)75–85% (after HPLC purification)
Stereopurity >98% α-linkage90–95% α-linkage
Scale-up Feasibility Limited by enzyme costSuitable for gram-scale synthesis

Basic: What are the storage and stability considerations?

  • Storage : Lyophilized solid at -20°C under argon to prevent hydrolysis of the fucosyl linkage .
  • Stability in solution : ≤ 1 week in H₂O at 4°C (degradation monitored via HPAEC-PAD) .

Advanced: How can conflicting MALDI-TOF data (e.g., sodium adducts) be interpreted?

Sodium adducts ([M+Na]⁺) may obscure molecular ion peaks. Solutions include:

  • Cation exchange : Replace Na⁺ with NH₄⁺ using Dowex resin to simplify spectra .
  • High-resolution calibration : Use internal standards (e.g., peptide mix) to reduce mass error to < 5 ppm .

Basic: What functionalization strategies enable bioconjugation of this compound?

  • Click chemistry : Introduce azide groups at C6 of glucosamine for CuAAC reactions with alkynes .
  • Fluorescent tagging : 4-Methylumbelliferyl derivatives are synthesized for glycan microarray studies .

Advanced: What computational tools assist in predicting glycosidic bond stability?

  • MD simulations : GROMACS or AMBER assess conformational flexibility and hydrolytic susceptibility .
  • DFT calculations : Predict activation energies for acid-catalyzed fucose cleavage (e.g., B3LYP/6-31G*) .

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